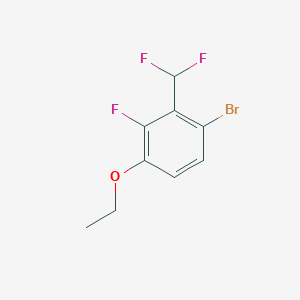![molecular formula C17H22N2O3 B2798831 N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide CAS No. 1252526-59-2](/img/structure/B2798831.png)
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research.
Mecanismo De Acción
The mechanism of action of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has also been shown to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis.
Biochemical and physiological effects:
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of oxidative stress, and modulation of inflammatory responses. N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has also been shown to have low toxicity and high bioavailability, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A is its low toxicity and high bioavailability, which makes it a safe and effective compound for in vitro and in vivo experiments. However, one of the limitations of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A, including the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent in various diseases. Additionally, further research is needed to understand the long-term effects of N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A and its potential interactions with other drugs. Overall, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A shows great potential for further research and development in various fields of science.
Métodos De Síntesis
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A can be synthesized through a multistep process involving the reaction of oxolan-3-ylmethylamine with 2,3-dimethylphenol and subsequent reaction with cyanoacetic acid followed by esterification with 3-(2,3-dimethylphenoxy)propanol. The final product is obtained through a reaction with hydrochloric acid and purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has shown promising results in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neuroprotection, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In inflammation, N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide A has been shown to reduce the production of inflammatory cytokines and improve the symptoms of inflammatory diseases.
Propiedades
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-4-3-5-16(13(12)2)22-9-7-17(20)19-15(10-18)14-6-8-21-11-14/h3-5,14-15H,6-9,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIUMJJKXLIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC(=O)NC(C#N)C2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

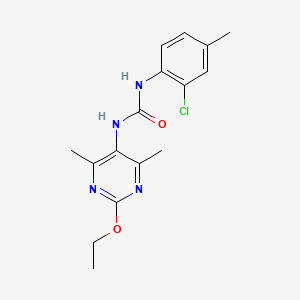
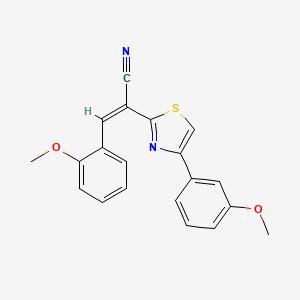
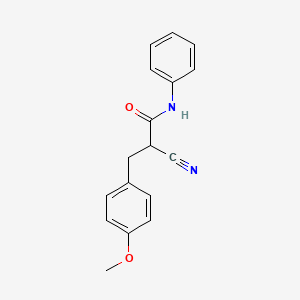
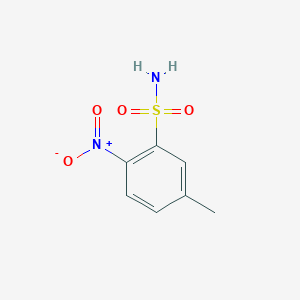
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2798757.png)

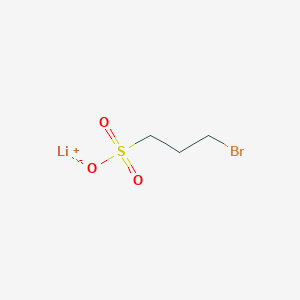
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2798763.png)

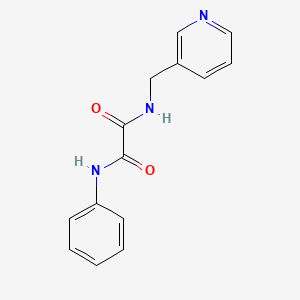
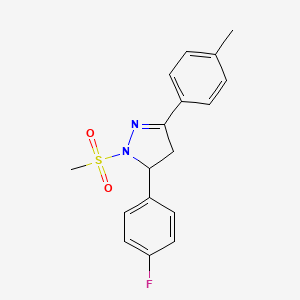
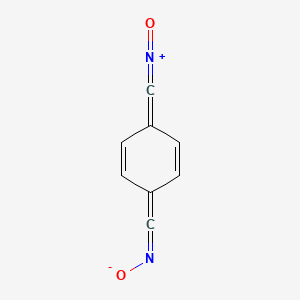
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2798768.png)
